molecular formula C9H9N3O B2497103 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole CAS No. 53292-71-0

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole

Cat. No.: B2497103
CAS No.: 53292-71-0
M. Wt: 175.191
InChI Key: YOFNCIVLJRZUKE-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxymethyl and pyridinyl groups in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable catalyst. One common method is the condensation reaction, where pyridine-2-carbaldehyde is reacted with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxymethyl-2-pyridin-4-yl-3H-imidazole
  • 4-Hydroxymethyl-2-pyridin-3-yl-3H-imidazole
  • 4-Hydroxymethyl-2-pyridin-5-yl-3H-imidazole

Uniqueness

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole is unique due to the specific positioning of the hydroxymethyl and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions compared to its analogs .

Properties

IUPAC Name

(2-pyridin-2-yl-1H-imidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-5,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFNCIVLJRZUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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